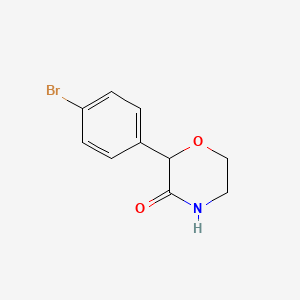

2-(4-Bromophenyl)morpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-8-3-1-7(2-4-8)9-10(13)12-5-6-14-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXKEZULECGETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C(=O)N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Bromophenyl Morpholin 3 One

Established Synthetic Pathways to 2-(4-Bromophenyl)morpholin-3-one and its Precursors

While a direct, single-step synthesis for this compound is not extensively documented in readily available literature, its synthesis can be achieved through established organic chemistry reactions. The construction of this molecule can be approached by forming the morpholin-3-one (B89469) ring from precursors already containing the 4-bromophenyl moiety or by introducing the bromine atom onto a pre-existing 2-phenylmorpholin-3-one (B12107890) core.

One plausible pathway begins with a precursor such as 4-bromoacetophenone. This starting material can undergo α-bromination to yield p-bromophenacyl bromide. orgsyn.org Subsequent reaction of this α-halo ketone with ethanolamine (B43304) can lead to the formation of the morpholinone ring system, a strategy that has been applied to similar structures. nih.gov Another approach involves the use of 2-(4-bromophenyl)oxirane (B1330174) as a precursor, where ring-opening with a suitable amine followed by cyclization would yield the desired morpholin-3-one. prepchem.comsigmaaldrich.com

Alternatively, a synthetic route can commence with the formation of a 2-phenylmorpholin-3-one scaffold, which is then subjected to electrophilic bromination. The phenyl group directs the incoming electrophile, and the reaction conditions can be tuned to favor the formation of the para-bromo isomer.

The synthesis of this compound and its precursors relies on several key reaction types and catalytic systems.

N-Bromosuccinimide (NBS) Bromination: NBS is a versatile and widely used reagent for bromination in organic synthesis. chemicalbook.com For the synthesis of this compound via bromination of a 2-phenylmorpholin-3-one precursor, NBS would be the reagent of choice. researchgate.net The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the presence of catalysts or directing groups on the substrate. researchgate.net In the case of a phenyl group, bromination often occurs at the para position due to steric and electronic effects. The bromination of similar heterocyclic systems, such as 2-phenyl-1,2,3,4-tetrahydroquinolines, has been shown to be dependent on the reaction conditions and the nature of the N-substituent. researchgate.net

Copper-Catalyzed Ullmann Coupling: The Ullmann reaction, which traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl, can be adapted for the formation of C-N bonds. acs.orgnih.gov In the context of synthesizing precursors for this compound, a copper-catalyzed coupling could be envisioned between a 4-bromophenyl halide and an appropriate ethanolamine derivative to form a key intermediate for subsequent cyclization. While palladium-catalyzed reactions are often preferred due to milder conditions, the Ullmann coupling remains a relevant method for certain transformations. rsc.org

The table below summarizes key reaction conditions for precursor synthesis.

Interactive Data Table: Key Synthetic Reactions and Conditions| Reaction | Starting Material | Reagent/Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Bromobenzene | Acetic anhydride, AlCl₃ | Carbon disulfide, reflux | p-Bromoacetophenone | orgsyn.org |

| α-Bromination | p-Bromoacetophenone | Bromine | Glacial acetic acid, <20°C | p-Bromophenacyl bromide | orgsyn.org |

| Aromatic Bromination | Deactivated arenes | N-Bromosuccinimide | Concentrated H₂SO₄ | Bromoarenes | researchgate.net |

| Ullmann Condensation | Aryl halides | Copper | High temperature | Biaryls | acs.orggoogle.com |

Regioselectivity: In the synthesis of this compound via bromination of 2-phenylmorpholin-3-one, the regioselectivity is primarily governed by the directing effects of the substituents on the phenyl ring. The morpholin-3-one moiety, being an ortho-, para-director, will favor the introduction of the bromine atom at the para position, which is also sterically less hindered. The choice of brominating agent and reaction conditions can further enhance this selectivity. For instance, the use of N-bromosuccinimide in concentrated sulfuric acid is effective for the monobromination of deactivated aromatic compounds. researchgate.net

Stereochemical Control: If the synthesis starts from a chiral precursor, it is possible to achieve stereochemical control. For example, the use of an enantiomerically pure 2-(4-bromophenyl)oxirane would lead to a specific enantiomer of the final product. Similarly, catalytic asymmetric methods for the synthesis of C3-substituted morpholinones have been developed, which could potentially be adapted for the synthesis of chiral this compound. researchgate.net

Functionalization and Derivatization Strategies

The presence of a bromine atom and a morpholin-3-one ring in this compound offers multiple avenues for functionalization and derivatization.

The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. google.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds. nih.gov For example, this compound could be reacted with various aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives. researchgate.netrsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. nih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst.

The table below provides an overview of common cross-coupling reactions applicable to this compound.

Interactive Data Table: Cross-Coupling Reactions for Functionalization| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C | Biaryl, vinylarene | rsc.orgchemicalbook.com |

| Heck | Alkene | Pd catalyst, base | C-C | Substituted alkene | nih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | C-C | Arylalkyne | nih.govgoogle.com |

| Buchwald-Hartwig | Amine | Pd catalyst, base | C-N | Arylamine | nih.gov |

| Stille | Organostannane | Pd catalyst | C-C | Biaryl, vinylarene | nih.gov |

The morpholin-3-one ring itself can undergo various chemical transformations. The lactam (cyclic amide) functionality within the ring is a key site for reactivity.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed, leading to ring-opening and the formation of an amino acid derivative.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the this compound into the corresponding 2-(4-bromophenyl)morpholine.

N-Alkylation/N-Arylation: The nitrogen atom of the morpholin-3-one can be functionalized through alkylation or arylation reactions, provided it is not already substituted.

Ring-Opening Polymerization: Morpholinones can undergo ring-opening polymerization to form functionalized polyesters, which are of interest as biodegradable materials. orgsyn.org

The synthetic and functionalization strategies described above allow for the creation of a diverse library of analogs of this compound for use as research probes. By systematically modifying the substituents on the phenyl ring via cross-coupling reactions, researchers can explore structure-activity relationships. For instance, introducing different aryl or heteroaryl groups at the 4-position of the phenyl ring can modulate the electronic and steric properties of the molecule.

Furthermore, transformations of the morpholin-3-one ring can lead to another class of analogs. For example, reduction to the corresponding morpholine (B109124) or modification of the carbonyl group can provide compounds with different conformational and hydrogen-bonding properties. The synthesis of other complex heterocyclic systems often starts from bromo-aryl precursors, highlighting the utility of this compound as a versatile building block. orgsyn.orgprepchem.com

Mechanistic Investigations of Synthesis Reactions

The primary method for synthesizing this compound involves the intramolecular cyclization of an N-substituted ethanolamine derivative. This process is a type of intramolecular nucleophilic substitution, where the nitrogen or oxygen of the ethanolamine moiety attacks an electrophilic carbon center to form the six-membered morpholinone ring. The key precursor for this reaction is typically an α-haloacetamide, specifically N-(2-hydroxyethyl)-2-bromo-2-(4-bromophenyl)acetamide or a related derivative.

The general mechanism proceeds via two main pathways, depending on the reaction conditions, particularly the nature of the base used.

Path A: N-Alkylation followed by Lactonization

Under basic conditions, the more nucleophilic nitrogen atom of the ethanolamine derivative initiates the cyclization. The reaction is initiated by the deprotonation of the amide nitrogen, increasing its nucleophilicity. This is then followed by an intramolecular SN2 attack on the carbon bearing the halogen (e.g., bromine). This cyclization step forms a 2-hydroxy-2-(4-bromophenyl)morpholine intermediate. Subsequent intramolecular transesterification, or lactonization, where the hydroxyl group attacks the amide carbonyl, leads to the final this compound product.

Path B: O-Alkylation followed by Lactamization

Alternatively, the reaction can proceed via initial O-alkylation. In this pathway, the hydroxyl group of the ethanolamine precursor, after deprotonation by a base, acts as the nucleophile. It attacks the electrophilic carbon center, displacing the halide and forming an ether linkage. The resulting intermediate then undergoes an intramolecular N-acylation, or lactamization, to form the morpholin-3-one ring. The regioselectivity between N- and O-alkylation can be influenced by the choice of base, solvent, and protecting groups.

Detailed mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to model the transition states of these intramolecular reactions. These studies help to elucidate the preferred reaction pathway by comparing the activation energies of the competing N-alkylation and O-alkylation routes. The calculations can also provide insights into the geometry of the transition states and the influence of substituents on the reaction rate. For instance, the electron-withdrawing nature of the 4-bromophenyl group at the C2 position can influence the electrophilicity of the adjacent carbon and the acidity of the N-H proton, thereby affecting the kinetics of the cyclization.

Kinetic studies, where the rate of the reaction is monitored under various conditions (e.g., different temperatures, concentrations of reactants and base), can provide experimental evidence to support a proposed mechanism. For example, determining the order of the reaction with respect to the base can help to confirm its role in the rate-determining step, such as the initial deprotonation of the nucleophile.

Advanced Spectroscopic and Structural Characterization of 2 4 Bromophenyl Morpholin 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, while advanced 2D NMR experiments reveal the molecule's conformation.

While specific experimental spectra for 2-(4-Bromophenyl)morpholin-3-one are not widely published, the expected chemical shifts can be predicted based on its functional groups and data from analogous structures, such as other N-aryl morpholinones and bromophenyl derivatives. tandfonline.comresearchgate.net

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and morpholine (B109124) ring protons. The para-substituted bromophenyl group would typically present as a pair of doublets, an AA'BB' system, in the aromatic region (δ 7.0-7.7 ppm). The protons on the morpholine ring would appear at higher fields, with the proton at C2, being adjacent to the aromatic ring, expected to be the most downfield of the aliphatic signals.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon (C3) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 168–172 ppm. tandfonline.com The carbons of the bromophenyl ring would produce four signals, with the carbon atom directly bonded to the bromine atom (C-Br) appearing around δ 122 ppm. tandfonline.com The remaining carbons of the morpholine ring would be found in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound ¹H NMR

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2', H-6') | ~ 7.5 | Doublet |

| Aromatic (H-3', H-5') | ~ 7.3 | Doublet |

| Morpholine (H-2) | ~ 5.0 - 5.5 | Singlet / Multiplet |

| Morpholine (H-5, H-6) | ~ 3.5 - 4.5 | Multiplets |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ ppm) |

|---|---|

| C=O (C-3) | 168 - 172 |

| Aromatic (C-1') | ~ 138 |

| Aromatic (C-2', C-6') | ~ 129 |

| Aromatic (C-3', C-5') | ~ 132 |

| Aromatic (C-4') | ~ 122 |

| Morpholine (C-2) | 60 - 70 |

To move beyond simple structural assignment and understand the three-dimensional shape of this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would confirm the spin-spin coupling network between adjacent protons, definitively establishing the connectivity within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the morpholine ring's ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It would be crucial for confirming the connection of the 4-bromophenyl group to the C2 position of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it detects through-space proximity between protons. For this compound, a NOESY spectrum would reveal the preferred orientation of the bromophenyl substituent (i.e., axial or equatorial) relative to the morpholine ring, which is expected to adopt a stable chair conformation. tandfonline.com

Vibrational Spectroscopy (FT-IR, FT-Raman) and Characteristic Band Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule's functional groups. rasayanjournal.co.in The resulting spectra provide a molecular fingerprint. The key vibrational bands expected for this compound are associated with its amide, ether, and bromophenyl moieties. rasayanjournal.co.inmdpi.com

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amide C=O | Stretch | 1650 - 1680 | Strong (IR) |

| N-H | Stretch | 3200 - 3400 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-O-C Ether | Asymmetric Stretch | 1100 - 1120 | Strong (IR) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is approximately 256.1 g/mol . hoffmanchemicals.com

A key feature in the mass spectrum of this compound would be the presence of the molecular ion (M•+) as a pair of peaks of nearly equal intensity at m/z 255 and 257. This distinctive M/M+2 pattern is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). whitman.edu The fragmentation is expected to proceed via several logical pathways, including cleavage of the morpholine ring and loss of small neutral molecules. libretexts.orgchemguide.co.uk

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 255 / 257 | [C₁₀H₁₀BrNO₂]⁺ | Molecular Ion (M•+) |

| 227 / 229 | [M - CO]⁺ | Loss of carbon monoxide |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a single crystal. While a crystal structure for this compound is not currently available in the public domain, analysis of closely related compounds, such as 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, provides valuable insight. tandfonline.com

If a suitable crystal were analyzed, this technique would yield precise data on bond lengths, bond angles, and torsional angles. It would confirm the expected chair conformation of the morpholine ring and establish the solid-state orientation of the 4-bromophenyl group. tandfonline.com Furthermore, it would reveal intermolecular interactions, such as hydrogen bonds involving the amide N-H group and the carbonyl oxygen, which dictate the crystal packing arrangement. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is determined by the chromophores present in the molecule. For this compound, the primary chromophores are the bromophenyl ring and the amide carbonyl group.

The spectrum is expected to be dominated by strong π → π* transitions associated with the aromatic system at shorter wavelengths (likely <280 nm). A much weaker n → π* transition, corresponding to the excitation of a non-bonding electron on the carbonyl oxygen, would be expected at a longer wavelength, though it may be obscured by the more intense aromatic absorptions. rasayanjournal.co.in

Computational Chemistry and Theoretical Analysis of 2 4 Bromophenyl Morpholin 3 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(4-bromophenyl)morpholin-3-one at the atomic level. These methods provide a detailed description of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio quantum chemistry methods. DFT, particularly with hybrid functionals like B3LYP, is often employed to optimize the molecular structure of morpholine (B109124) derivatives and predict their vibrational frequencies. tandfonline.comresearchgate.netresearchgate.net The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results for geometric parameters like bond lengths and angles. researchgate.net

The HF method, while historically significant, serves as a foundational approach, often used as a starting point for more advanced calculations. youtube.comyoutube.comyoutube.com It provides a reasonable first approximation of the molecular orbitals and electronic properties. Both DFT and HF methods have been successfully used to confirm experimental findings, such as those from X-ray crystallography, by providing optimized molecular structures that are in good agreement with experimental data. tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxibiology.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap indicates a more reactive molecule. wuxibiology.commdpi.com For this compound, the HOMO-LUMO gap can be calculated using DFT methods to predict its reactivity and electronic transitions. nih.govschrodinger.com The presence of the bromine atom and the morpholinone ring influences the electronic distribution and thus the energies of the frontier orbitals. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap (ΔE) |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.orgresearchgate.net The MEP map displays regions of negative and positive electrostatic potential on the molecular surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected to be located around the electronegative oxygen and nitrogen atoms of the morpholinone ring, as well as the bromine atom. researchgate.netwolfram.com

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net

MEP analysis helps in understanding intermolecular interactions, including hydrogen bonding, and provides insights into how the molecule might interact with biological receptors or other chemical species. chemrxiv.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP(O) | σ(C-C) | |

| LP(N) | σ(C-C) | |

| π(C=C)phenyl | π*(C=C)phenyl |

Prediction of Spectroscopic Parameters from Theoretical Models

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. preprints.org For this compound, theoretical calculations can be used to predict:

Vibrational Frequencies (IR and Raman): DFT calculations can provide theoretical vibrational spectra that, after appropriate scaling, show good agreement with experimental FT-IR and Raman spectra. researchgate.net This helps in the assignment of observed spectral bands to specific vibrational modes of the molecule.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, aiding in the structural elucidation and confirmation of the compound. tandfonline.com

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectra, providing information about the electronic structure and chromophores within the molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of a single, isolated molecule, molecular modeling and dynamics simulations provide insights into the behavior of the molecule in a more realistic environment, such as in solution or interacting with a biological target. nih.gov

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the morpholinone ring and the phenyl substituent. nih.gov These simulations track the movement of atoms over time, providing information about the molecule's dynamic behavior, stability of different conformations, and intermolecular interactions with solvent molecules. This is particularly relevant for understanding how this compound might behave in a biological system. nih.gov

Conformational Analysis and Stability

Conformational analysis is a foundational step in computational chemistry used to identify the most stable three-dimensional arrangements of a molecule, known as conformers. For a molecule like this compound, this analysis would focus on the puckering of the morpholin-3-one (B89469) ring and the rotation around the single bond connecting the phenyl ring to the morpholine ring.

The morpholine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of a carbonyl group at the 3-position and a bulky 4-bromophenyl group at the 2-position would influence the ring's geometry. The analysis would involve:

Systematic Conformational Search: Rotating all rotatable bonds in a stepwise manner to generate a wide range of possible conformations.

Energy Minimization: Using quantum mechanical (like Density Functional Theory, DFT) or molecular mechanics methods to optimize the geometry of each generated conformer and calculate its potential energy.

Population Analysis: Applying Boltzmann statistics to the calculated energies to determine the relative populations of each conformer at a given temperature. The conformer with the lowest energy is considered the most stable.

The stability of different conformers would be dictated by a balance of factors including torsional strain from eclipsed bonds, steric hindrance between the aryl substituent and the morpholine ring atoms, and potential intramolecular interactions like weak hydrogen bonds.

In Silico Ligand-Target Interaction Prediction (Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the biological targets of a compound and understanding its mechanism of action at a molecular level.

For this compound, a molecular docking study would involve:

Target Selection: Identifying potential protein targets based on the activity of structurally similar compounds. For instance, various morpholine-containing compounds have been investigated as inhibitors for targets like dihydrofolate reductase (DHFR) or various kinases.

Preparation of Structures: Obtaining the 3D structure of the target protein (from databases like the Protein Data Bank) and generating the low-energy 3D conformer of the ligand from the conformational analysis.

Docking Simulation: Using a docking algorithm (e.g., GOLD, AutoDock) to place the ligand into the active site of the protein in numerous possible orientations and conformations.

Scoring and Analysis: Each resulting pose is assigned a score that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex.

The results would be presented in a table summarizing the predicted binding energies and key interacting amino acid residues for each potential target.

Table 1: Hypothetical Molecular Docking Results for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Target A | -9.5 | Tyr100, Leu150, Ser152 | H-Bond, Hydrophobic |

| Target B | -8.7 | Phe210, Val230, Arg232 | Hydrophobic, H-Bond |

Dynamic Behavior and Binding Pathway Simulations

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, offering a view of the dynamic nature of ligand-protein interactions. While docking provides a static picture, MD simulations can validate the stability of the docked pose and explore the pathway of binding.

A typical MD simulation study for the this compound-protein complex predicted by docking would entail:

System Setup: Placing the docked complex in a simulated box of water molecules and ions to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to assess the stability of the ligand in the binding site. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD suggests a stable binding mode. Further analysis can reveal the persistence of specific hydrogen bonds and other interactions throughout the simulation.

These simulations can also be used to explore the "unbinding" or "binding" pathway, providing a more complete picture of the kinetic and thermodynamic aspects of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values) is required. The process involves:

Data Collection: Assembling a series of morpholin-3-one analogues with their corresponding biological activities against a specific target.

Descriptor Calculation: For each molecule, a large number of numerical parameters, or "descriptors," are calculated. These can be 2D (e.g., molecular weight, number of hydrogen bond donors) or 3D (e.g., molecular surface area, dipole moment).

Model Building: The dataset is typically split into a training set and a test set. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used on the training set to build an equation that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using the test set and statistical metrics like the squared correlation coefficient (R²). A robust and predictive model can then be used to estimate the activity of new, unsynthesized compounds.

Identification of Key Structural Descriptors for Biological Function

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on biological activity. The final QSAR equation highlights which properties are positively or negatively correlated with the desired function.

For example, a hypothetical QSAR model might reveal that:

Increased hydrophobicity in a specific region of the molecule enhances activity.

The presence of a hydrogen bond acceptor at a particular position is crucial.

Electron-withdrawing groups on the phenyl ring (like the bromine atom) are favorable for binding.

These insights are invaluable for medicinal chemists, as they provide a rational basis for designing the next generation of compounds with improved potency and selectivity. The model essentially translates complex structure-activity relationships into a set of design rules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Following a comprehensive review of scientific literature, it has been determined that there is no available research data specifically detailing the biological interactions and mechanistic actions of the chemical compound This compound in the manner required by the requested outline.

Extensive searches for information regarding this specific isomer's effects on enzyme inhibition (Carbonic Anhydrase-II, EGFR-TK, Microbial DNA-Gyrase), receptor binding (Endothelin Receptors), and its modulation of cellular pathways such as apoptosis and cell cycle perturbation did not yield any relevant findings. The available scientific literature focuses on related but structurally distinct compounds, such as the isomer 4-(4-Bromophenyl)morpholin-3-one, or other classes of molecules that target the specified biological pathways.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound while adhering to the provided structure and content requirements due to the absence of published research on this particular compound.

Exploration of Biological Interactions and Mechanistic Action of 2 4 Bromophenyl Morpholin 3 One

Elucidation of Cellular Pathways Modulated by the Compound.

Reactive Oxygen Species (ROS) Generation and Cellular Stress Response

While direct studies pinpointing 2-(4-Bromophenyl)morpholin-3-one as a modulator of reactive oxygen species (ROS) are not extensively documented, the broader class of morpholine-containing molecules is recognized for a range of biological activities, including antioxidant properties. researchgate.net ROS are highly reactive molecules produced during normal cellular metabolism. nih.gov However, excessive ROS production leads to oxidative stress, a condition implicated in the pathology of numerous diseases. nih.govnih.gov At high levels, ROS can trigger cellular damage and initiate apoptosis (programmed cell death), whereas at moderate concentrations, they can act as signaling molecules. nih.gov The cellular response to oxidative stress is complex, often involving the activation of specific signaling pathways to mitigate damage or induce cell death. For many bioactive compounds, the ability to influence ROS levels is a key aspect of their mechanism of action. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Function

Influence of Bromine Substitution on Biological Activity

The bromine atom at the para-position of the phenyl ring is a critical feature influencing the biological activity of this compound. The nature and position of halogen substituents can dramatically alter a molecule's physicochemical properties, such as lipophilicity, which affects its ability to cross cell membranes. In studies of related heterocyclic compounds, the presence and position of a halogen on an aromatic ring have been shown to be crucial for potent biological activity. mdpi.com Specifically, the 4-bromo substitution can enhance binding affinity to target proteins through favorable interactions within the binding pocket. Stereochemistry, or the three-dimensional arrangement of atoms, also plays a pivotal role, as the spatial orientation of the bromophenyl group can dictate the effectiveness of the interaction with a biological target. mdpi.com

Impact of Morpholin-3-one (B89469) Ring Modifications

The morpholin-3-one ring serves as a crucial scaffold, and modifications to this structure significantly impact the compound's function. researchgate.netresearchgate.net The morpholine (B109124) moiety is considered a "privileged structure" in medicinal chemistry due to its favorable metabolic and pharmacokinetic properties. nih.gov Alterations, such as substituting the nitrogen atom or other positions on the ring, can lead to substantial changes in biological activity. nih.govacs.org For instance, studies on the related compound ZSTK474, a PI3K inhibitor, showed that replacing the morpholine's oxygen atom with other groups drastically reduced its inhibitory activity, highlighting the sensitivity of this part of the molecule to structural changes. nih.gov The conformationally constrained nature of the ring is often key to presenting the other parts of the molecule, like the bromophenyl group, in the correct orientation for target binding. mdpi.com

Role of Substituent Variation on Target Affinity and Selectivity

Beyond the primary bromine substituent, further variations on the phenyl ring or the morpholinone core are a key strategy for fine-tuning target affinity and selectivity. mdpi.comnih.gov Introducing different chemical groups can alter the molecule's electronic and steric profile, leading to more specific or potent interactions with biological targets. nih.govnih.gov For example, adding electron-donating or electron-withdrawing groups can modify the charge distribution across the molecule, potentially strengthening or weakening interactions with the amino acid residues in a protein's active site. SAR studies on various heterocyclic scaffolds demonstrate that even subtle changes can result in significant shifts in biological activity, allowing for the optimization of a compound for a specific therapeutic purpose. nih.govresearchgate.net

Interactive Data Table: SAR of Selected Heterocyclic Compounds

This table provides examples from the literature on how modifications to core structures, similar in principle to those that could be applied to this compound, affect biological activity.

| Compound Class | Modification | Effect on Biological Activity | Reference |

| PI3K Inhibitors (ZSTK474 analogs) | Replacement of morpholine oxygen with piperazine (B1678402) | 36-fold reduction in PI3Kα inhibition | nih.gov |

| PI3K Inhibitors (ZSTK474 analogs) | N-acetylation of the piperazine replacement | Restored PI3K inhibition profile similar to the original compound | nih.gov |

| 3-Br-acivicin Isomers | Change in stereochemistry from (5S, αS) to other isomers | Loss of significant antiplasmodial activity | mdpi.com |

| Quinazolin-4-ones | Substitution on the 3-phenyl ring | Modulated 5-HT2 antagonist activity, with 2-chlorophenyl being most potent | researchgate.net |

Emerging Research Applications and Future Perspectives

2-(4-Bromophenyl)morpholin-3-one as a Chemical Probe in Biological Systems Research

While direct research on this compound as a chemical probe is not extensively documented in publicly available literature, the broader family of morpholin-3-one (B89469) derivatives has shown promise in elucidating biological pathways. For instance, certain novel morpholin-3-one derivatives have been instrumental in studying the mechanisms of apoptosis in lung cancer cells. nih.gov These compounds were found to induce apoptosis and increase the levels of important regulatory proteins, suggesting their utility as tools for investigating cancer cell death pathways. nih.gov

Given that the introduction of a halogen atom, such as bromine, can significantly influence a molecule's biological activity and target engagement, this compound holds potential as a valuable probe. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for specific biological targets. This makes it a candidate for probing protein-ligand interactions and for use in fragment-based drug discovery to identify new binding pockets. Further research is warranted to explore the specific biological targets of this compound and to leverage its unique chemical properties for studying complex biological systems.

Development of Advanced Methodologies for Compound Synthesis and Study

The synthesis of morpholin-3-ones has been a subject of considerable study due to their pharmacological importance. nih.gov Traditional methods often involve intermolecular cyclizations or the oxidation of morpholine (B109124) and its derivatives. researchgate.net However, recent advancements have focused on developing more efficient and versatile synthetic routes. These include ring-expansion reactions of smaller heterocyclic substrates and multicomponent reactions. researchgate.net

Several patents and research articles describe various synthetic pathways for related morpholin-3-one compounds, which could be adapted for the synthesis of this compound. For example, processes for preparing 4-(4-aminophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, have been extensively developed. google.comtdcommons.org These methods often involve the reaction of a substituted aniline (B41778) with a suitable chloroethoxy derivative, followed by cyclization. google.com One patented process, for instance, describes the reaction of N-(2-Hydroxyethyl)aniline with chloroacetyl chloride to yield 4-phenylmorpholin-3-one, which is then nitrated and subsequently reduced. google.com Another approach involves the reaction of 4-nitro-aniline with 2-(2-chloroethoxy)acetyl chloride. google.com

Recent synthetic strategies also emphasize the development of catalytic enantioselective procedures for constructing chiral morpholines, which are crucial for producing enantiomerically pure drugs. researchgate.net The large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid highlights the importance of stereochemistry in the development of active pharmaceutical ingredients. orgsyn.org These advanced methodologies, including those utilizing transition metal catalysts and photoredox catalysis, offer promising avenues for the efficient and stereoselective synthesis of this compound and its analogs for further study. researchgate.netacs.org

Table 1: Selected Synthetic Approaches for Morpholin-3-one Scaffolds

| Starting Materials | Key Reagents/Conditions | Product | Reference |

| N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride | - | 4-Phenylmorpholin-3-one | google.com |

| 4-Nitro-aniline, 2-(2-chloroethoxy)acetyl chloride | Toluene, followed by potassium carbonate in acetonitrile | 4-(4-Nitrophenyl)morpholin-3-one | google.com |

| 4-Nitrofluorobenzene, Morpholin-2-one | N-methyl-pyrrolidone, Sodium hydride | 4-(4-Nitrophenyl)morpholin-3-one | google.com |

| 2-(2-Chloroethoxy)ethanol | Oxidation, followed by reaction with 4-nitro-aniline and cyclization | 4-(4-Nitrophenyl)morpholin-3-one | google.com |

This table is for illustrative purposes and showcases general strategies that could be adapted for the synthesis of this compound.

Future Directions in the Design of Related Bioactive Molecules utilizing the Morpholin-3-one Scaffold

The morpholine scaffold is recognized for its ability to improve the pharmacokinetic profile of bioactive molecules, contributing to better solubility and bioavailability. nih.govresearchgate.net The morpholin-3-one core, as a key component of this privileged structure, serves as a valuable starting point for the design of new therapeutic agents. nih.govnih.gov

Future design strategies will likely focus on creating libraries of diverse morpholin-3-one derivatives to explore a wider range of biological targets. nih.gov The principles of rational drug design, aided by computational modeling, can be employed to predict the binding of these molecules to specific proteins and to optimize their activity. mdpi.com The systematic derivatization of the morpholin-3-one scaffold allows for the fine-tuning of its properties to achieve desired therapeutic effects. mdpi.com

The development of molecules with multiple functional groups, or "multifunctional molecules," is a growing theme in chemistry. mdpi.com The morpholin-3-one scaffold can be incorporated into such constructs to create agents with novel mechanisms of action. For example, it could be combined with other pharmacophores to create dual-target inhibitors or molecules that modulate multiple signaling pathways. The versatility of the morpholine ring and the established synthetic routes to morpholin-3-ones provide a solid foundation for these future explorations in medicinal chemistry. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.